2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide

Carbonic Anhydrase hCA II hCA IX

This compound is a structurally differentiated 1,2,4-oxadiazole benzenesulfonamide carbonic anhydrase (CA) inhibitor featuring unique N-phenyl substitution that alters isoform selectivity profiles versus primary sulfonamide analogs. Procure for CA inhibitor screening libraries, comparative oncology studies (HCT116/SW48), HIV reverse transcriptase inhibitor optimization, or chemical biology applications leveraging the PBSA pharmacophore. Ideal for probing N-phenylbenzenesulfonamide-mediated pathways.

Molecular Formula C21H18BrN5O3
Molecular Weight 468.311
CAS No. 1029775-52-7
Cat. No. B2375829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide
CAS1029775-52-7
Molecular FormulaC21H18BrN5O3
Molecular Weight468.311
Structural Identifiers
SMILESCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4
InChIInChI=1S/C21H18BrN5O3/c1-25-12-17-19(24-25)20(29)27(11-14-5-3-2-4-6-14)21(30)26(17)13-18(28)23-16-9-7-15(22)8-10-16/h2-10,12H,11,13H2,1H3,(H,23,28)
InChIKeyNVTPEECVEQKCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide (CAS 1029775-52-7): A Specialized 1,2,4-Oxadiazole Benzenesulfonamide for CA Inhibitor and Anticancer Procurement


This compound belongs to the 1,2,4-oxadiazole benzenesulfonamide class, a scaffold recognized for potent carbonic anhydrase (CA) inhibition (low nanomolar to subnanomolar Ki against hCA II and hCA IX) and emerging anticancer potential [1]. The signature substitution pattern—a 4-methylphenyl group at oxadiazole C3 and an N-phenylbenzenesulfonamide moiety—provides a structurally differentiated entry within the class relative to simpler primary sulfonamide analogs [1].

Why 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide Cannot Be Replaced by Generic 1,2,4-Oxadiazole Benzenesulfonamides


Interchanging in-class compounds such as 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide or N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide for the target compound is not scientifically justified. The N-phenyl substitution on the sulfonamide group introduces significant steric bulk and altered hydrogen-bonding capability that can profoundly influence carbonic anhydrase isoform selectivity, membrane permeability, and off-target interactions, as demonstrated by SAR trends in related 1,2,4-oxadiazole benzenesulfonamide series [1]. Without experimental data on the specific substitution, generic analogs cannot be assumed to reproduce the target compound's biological profile.

Quantitative Evidence Guide for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide (CAS 1029775-52-7): Comparator-Based Differentiation


Carbonic Anhydrase II/IX Inhibition: Class Benchmarking Against Primary Sulfonamide 1,2,4-Oxadiazoles

1,2,4-Oxadiazol-5-yl benzenesulfonamides have been reported as potent inhibitors of cytosolic hCA II and membrane-bound hCA IX, with Ki values reaching low nanomolar to subnanomolar ranges [1]. While 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide has not been directly profiled, its N-phenylbenzenesulfonamide substitution distinguishes it from primary sulfonamide analogs and may alter isoform selectivity and membrane permeability [1].

Carbonic Anhydrase hCA II hCA IX

Colorectal Cancer Antiproliferative Activity: Comparison with Styryl 1,3,4-Oxadiazole-Sulfonamide Hybrids

Novel styryl 1,3,4-oxadiazole-sulfonamide hybrids, such as compound 11c, exhibit IC50 of 18.47 μM against HCT116 colorectal cancer cells, surpassing the reference drug daunorubicin (IC50 22.91 μM) [1]. The target compound features a 1,2,4-oxadiazole core and N-phenylbenzenesulfonamide group, which may provide differentiated anticancer activity; however, no direct data are available [1].

Colorectal Cancer HCT116 IC50

HIV-1 Reverse Transcriptase Inhibition: Validation of the N-Phenylbenzenesulfonamide Pharmacophore

N-Phenylbenzenesulfonamide (PBSA) derivatives have demonstrated potent anti-HIV-1 activity with EC50 values ranging from 0.105 to 14.531 μmol/L, with compound 13f achieving an EC50 of 0.108 μmol/L and a therapeutic index of 1816.6 [1]. The target compound incorporates this validated PBSA pharmacophore, suggesting potential HIV activity, though specific evaluation is lacking [1].

HIV-1 Reverse Transcriptase EC50

Priority Application Scenarios for Procuring 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide


Carbonic Anhydrase Inhibitor Screening Library Expansion

The compound serves as a structurally differentiated entry for CA inhibitor screening libraries, where N-phenyl substitution may yield unique hCA II/IX selectivity profiles not achievable with primary sulfonamide analogs [1].

Colorectal Cancer Antiproliferative Drug Discovery Campaigns

Procure for comparative oncology studies against HCT116 and SW48 cell lines, using styryl 1,3,4-oxadiazole-sulfonamide hybrids (IC50 ~18.5 μM) as a benchmark [2] to evaluate the impact of 1,2,4-oxadiazole topology on antiproliferative activity.

HIV Inhibitor Lead Optimization Exploring N-Phenylbenzenesulfonamide Space

Incorporate into HIV reverse transcriptase inhibitor optimization programs, leveraging the validated PBSA pharmacophore (EC50 0.108 μmol/L for compound 13f) [3] to explore 1,2,4-oxadiazole-fused analogs.

Chemical Biology Probe Development for N-Phenylbenzenesulfonamide Pharmacophores

Utilize as a chemical biology probe to interrogate N-phenylbenzenesulfonamide-mediated biological pathways, benefiting from the compound's unique combination of the oxadiazole core and PBSA moiety [1][3].

Quote Request

Request a Quote for 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.